Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate
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Overview
Description
Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate is an organic compound with a complex structure that includes nitro, acetamido, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate typically involves multiple steps. One common route starts with the nitration of methyl 3-methylbenzoate to introduce the nitro group. This is followed by acylation reactions to introduce the acetamido groups. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable solvents and catalysts, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 3,5-diamino-4-methyl-2-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-Diacetamido-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but with two nitro groups instead of acetamido groups.
Methyl 3,4,5-trimethoxybenzoate: Contains methoxy groups instead of nitro and acetamido groups.
Uniqueness
Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-6-10(14-7(2)17)5-9(13(19)22-4)12(16(20)21)11(6)15-8(3)18/h5H,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXEGKNNJVQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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